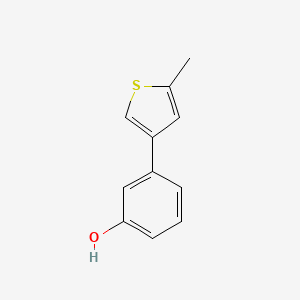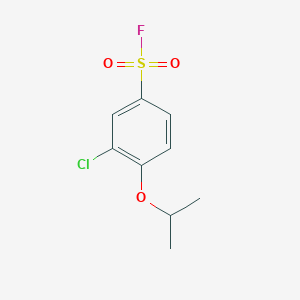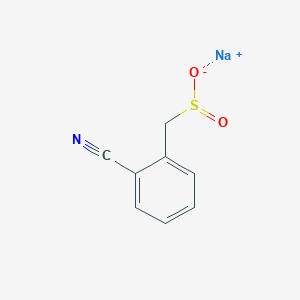
5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine typically involves the reaction of 4-tert-butylbenzyl bromide with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl bromide, forming the thiazole ring.
-
Step 1: Preparation of 4-tert-butylbenzyl bromide
- React 4-tert-butylbenzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid (H2SO4).
- The reaction yields 4-tert-butylbenzyl bromide.
-
Step 2: Formation of this compound
- React 4-tert-butylbenzyl bromide with thioamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
- The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the thiazole ring to a dihydrothiazole.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Nitrated or halogenated benzyl derivatives
Wissenschaftliche Forschungsanwendungen
5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylbenzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzyl chloride
- tert-Butylbenzene
Uniqueness
5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the tert-butylbenzyl group. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18N2S |
|---|---|
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
5-[(4-tert-butylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)11-6-4-10(5-7-11)8-12-9-16-13(15)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16) |
InChI-Schlüssel |
GJGFVOIMMCLNED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



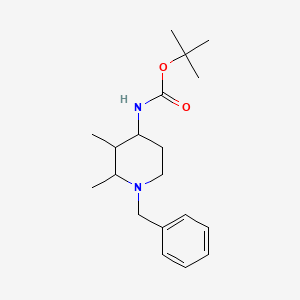
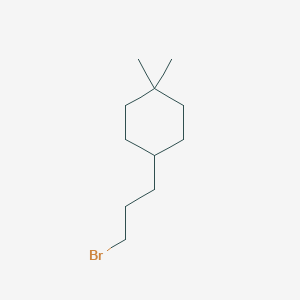
![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)

